molecular formula C21H25ClN2O3S B14983619 1-[(3-chlorobenzyl)sulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide

1-[(3-chlorobenzyl)sulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide

Cat. No.: B14983619
M. Wt: 421.0 g/mol
InChI Key: XQXFUBXJRZRNOS-UHFFFAOYSA-N
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Description

1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2-PHENYLETHYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a molecular formula of C21H25ClN2O3S This compound is characterized by the presence of a piperidine ring, a phenylethyl group, and a chlorophenyl methanesulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2-PHENYLETHYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Phenylethyl Group: The phenylethyl group is introduced via a nucleophilic substitution reaction.

    Attachment of the Chlorophenyl Methanesulfonyl Moiety: This step involves the reaction of the piperidine derivative with 3-chlorobenzyl chloride in the presence of a base to form the desired sulfonyl compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2-PHENYLETHYL)PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2-PHENYLETHYL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2-PHENYLETHYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Fentanyl Analogues: Compounds such as N-(2-phenylethyl)-4-piperidinyl derivatives share structural similarities.

    Sulfonyl Derivatives: Other sulfonyl-containing compounds with similar functional groups.

Uniqueness

1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2-PHENYLETHYL)PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H25ClN2O3S

Molecular Weight

421.0 g/mol

IUPAC Name

1-[(3-chlorophenyl)methylsulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide

InChI

InChI=1S/C21H25ClN2O3S/c22-20-8-4-7-18(15-20)16-28(26,27)24-13-10-19(11-14-24)21(25)23-12-9-17-5-2-1-3-6-17/h1-8,15,19H,9-14,16H2,(H,23,25)

InChI Key

XQXFUBXJRZRNOS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NCCC2=CC=CC=C2)S(=O)(=O)CC3=CC(=CC=C3)Cl

Origin of Product

United States

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